molecular formula C8H15NO3 B3081156 2-(4-Methoxypiperidin-1-yl)acetic acid CAS No. 1096834-55-7

2-(4-Methoxypiperidin-1-yl)acetic acid

Cat. No.: B3081156
CAS No.: 1096834-55-7
M. Wt: 173.21
InChI Key: MEZLFBXXWPDLSH-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methoxy group and the acetic acid moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)acetic acid typically involves the following steps:

    Formation of 4-Methoxypiperidine: This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.

    Acylation Reaction: The 4-Methoxypiperidine is then subjected to an acylation reaction with chloroacetic acid or its derivatives to form this compound.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypiperidin-1-yl)acetic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-Methoxypiperidin-1-yl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Hydroxypiperidin-1-yl)acetic acid

    Reduction: 2-(4-Methoxypiperidin-1-yl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)acetic acid
  • 2-(4-Methylpiperidin-1-yl)acetic acid
  • 2-(4-Ethoxypiperidin-1-yl)acetic acid

Uniqueness

2-(4-Methoxypiperidin-1-yl)acetic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group enhances its solubility and may influence its biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLFBXXWPDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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